[1,2-Bis(dicyclohexylphosphino)ethane]palladium(II) chloride
Overview
Description
[1,2-Bis(dicyclohexylphosphino)ethane]palladium(II) chloride: is a coordination complex widely used in various catalytic processes. This compound is known for its effectiveness as a ligand in palladium-catalyzed reactions, which are crucial in organic synthesis and industrial applications .
Scientific Research Applications
Chemistry:
Catalysis: Widely used as a catalyst in cross-coupling reactions such as Suzuki-Miyaura and Negishi couplings.
Polymerization: Acts as a ligand in polymerization reactions, influencing the properties of the resulting polymers.
Biology and Medicine:
Drug Synthesis: Utilized in the synthesis of pharmaceutical compounds due to its efficiency in forming carbon-carbon bonds.
Industry:
Material Science: Employed in the production of advanced materials with specific properties.
Mechanism of Action
Target of Action
The primary target of [1,2-Bis(dicyclohexylphosphino)ethane]palladium(II) chloride is to act as a ligand in various chemical reactions . A ligand is a molecule that binds to another (usually larger) molecule. In this case, it binds to palladium (Pd) and facilitates its interaction with other molecules in the reaction.
Mode of Action
This compound interacts with its targets through coordination chemistry . It acts as a bulky and highly basic diphosphine ligand, facilitating reactions such as Pd-catalyzed decarbonylative C-H coupling of azoles and aromatic esters, and Ni-catalyzed cross-coupling reaction of aryl fluorides and primary amines .
Biochemical Pathways
The compound is involved in various biochemical pathways, including:
- Decarboxylations : It acts as a ligand in decarboxylation reactions, which involve the removal of a carboxyl group from a molecule .
- Negishi Coupling : It participates in Negishi Coupling, a cross-coupling reaction used to synthesize complex organic compounds .
- Suzuki-Miyaura Coupling : It is also involved in Suzuki-Miyaura Coupling, a type of palladium-catalyzed cross-coupling reaction .
Result of Action
The result of the compound’s action is the facilitation of various chemical reactions. It enables the formation of new bonds and the synthesis of complex organic compounds .
Biochemical Analysis
Biochemical Properties
It can be used as a ligand for Pd-catalyzed decarbonylative C-H coupling of azoles and aromatic esters . This suggests that it may interact with enzymes, proteins, and other biomolecules involved in these reactions.
Molecular Mechanism
It is known to act as a ligand in Pd-catalyzed decarbonylative C-H coupling of azoles and aromatic esters , suggesting that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1,2-Bis(dicyclohexylphosphino)ethane]palladium(II) chloride typically involves the reaction of palladium(II) chloride with 1,2-Bis(dicyclohexylphosphino)ethane in an appropriate solvent. The reaction is usually carried out under inert atmosphere conditions to prevent oxidation and ensure the purity of the product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pressure, and atmosphere, to achieve high yield and purity .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: [1,2-Bis(dicyclohexylphosphino)ethane]palladium(II) chloride undergoes substitution reactions where the palladium center coordinates with different ligands.
Oxidation and Reduction Reactions: This compound can participate in redox reactions, altering the oxidation state of the palladium center.
Common Reagents and Conditions:
Reagents: Common reagents include halides, phosphines, and various organic substrates.
Conditions: Reactions are typically conducted under inert atmosphere, with controlled temperature and pressure.
Major Products: The major products formed from these reactions depend on the specific substrates and conditions used. For example, in cross-coupling reactions, the products are often biaryl compounds .
Comparison with Similar Compounds
- 1,3-Bis(diphenylphosphino)propane
- 1,2-Bis(diphenylphosphino)ethane
Comparison: Compared to similar compounds, [1,2-Bis(dicyclohexylphosphino)ethane]palladium(II) chloride exhibits unique properties such as higher stability and selectivity in catalytic reactions. Its bulky dicyclohexyl groups provide steric hindrance, which can enhance the selectivity of the catalytic process .
Properties
IUPAC Name |
dicyclohexyl(2-dicyclohexylphosphanylethyl)phosphane;palladium(2+);dichloride | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H48P2.2ClH.Pd/c1-5-13-23(14-6-1)27(24-15-7-2-8-16-24)21-22-28(25-17-9-3-10-18-25)26-19-11-4-12-20-26;;;/h23-26H,1-22H2;2*1H;/q;;;+2/p-2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMLAGPLARSIWKU-UHFFFAOYSA-L | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)P(CCP(C2CCCCC2)C3CCCCC3)C4CCCCC4.[Cl-].[Cl-].[Pd+2] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H48Cl2P2Pd | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
599.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
96165-44-5 | |
Record name | [1,2-Bis(dicyclohexylphosphino)ethane]palladium(II) chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.